molecular formula C23H27NO4 B10851760 N-butylnorlitebamine

N-butylnorlitebamine

Cat. No.: B10851760
M. Wt: 381.5 g/mol
InChI Key: XLVUNDMFFLQJMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-butylnorlitebamine: is a small molecular compound with the chemical formula C23H27NO4. It is known for its inhibitory effects on acetylcholinesterase, an enzyme that breaks down acetylcholine in the nervous system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-butylnorlitebamine typically involves the reaction of litebamine with n-butylamine under controlled conditions. The process may include steps such as:

    Mixing n-butanol, ammonia, and hydrogen: in a specific mole ratio.

    Reacting at temperatures between 160-220°C: under a pressure of 0.3-0.8 MPa.

    Using a catalyst: to facilitate the reaction and achieve high yields.

Industrial Production Methods: Industrial production of this compound may involve large-scale reactors and continuous flow systems to ensure consistent quality and yield. The process is optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: N-butylnorlitebamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, bromination with NBS can yield brominated derivatives of this compound.

Scientific Research Applications

Chemistry: N-butylnorlitebamine is used as a research tool to study enzyme inhibition, particularly acetylcholinesterase inhibition .

Biology: In biological research, it helps in understanding the role of acetylcholine in neurotransmission and its potential therapeutic applications.

Medicine: Potential applications in developing treatments for neurological disorders such as Alzheimer’s disease, where acetylcholinesterase inhibitors are beneficial .

Industry: Used in the synthesis of other chemical compounds and as a reference standard in analytical chemistry.

Mechanism of Action

N-butylnorlitebamine exerts its effects by inhibiting acetylcholinesterase, thereby increasing the levels of acetylcholine in the synaptic cleft . This inhibition occurs through binding to the active site of the enzyme, preventing the breakdown of acetylcholine and enhancing cholinergic transmission.

Comparison with Similar Compounds

    N-methylcarbamoylcholine: Another acetylcholinesterase inhibitor with a different structure.

    Tacrine: A well-known acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.

    Donepezil: Another acetylcholinesterase inhibitor with a different mechanism of action.

Uniqueness: N-butylnorlitebamine is unique due to its specific binding affinity and inhibitory potency towards acetylcholinesterase . Its structure allows for selective inhibition, making it a valuable compound in medicinal chemistry.

Properties

Molecular Formula

C23H27NO4

Molecular Weight

381.5 g/mol

IUPAC Name

2-butyl-9,11-dimethoxy-3,4-dihydro-1H-naphtho[2,1-f]isoquinoline-8,12-diol

InChI

InChI=1S/C23H27NO4/c1-4-5-9-24-10-8-15-16-7-6-14-11-19(25)20(27-2)12-17(14)21(16)23(28-3)22(26)18(15)13-24/h6-7,11-12,25-26H,4-5,8-10,13H2,1-3H3

InChI Key

XLVUNDMFFLQJMP-UHFFFAOYSA-N

Canonical SMILES

CCCCN1CCC2=C3C=CC4=CC(=C(C=C4C3=C(C(=C2C1)O)OC)OC)O

Origin of Product

United States

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